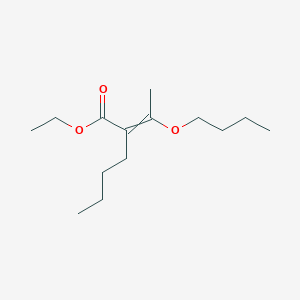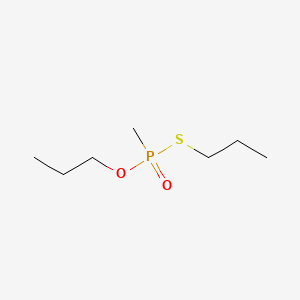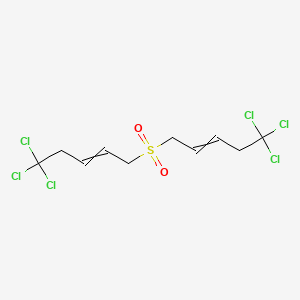
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by their polycyclic aromatic hydrocarbon structure, which is modified in this case by the addition of a nitrile group and hydrogenation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile typically involves multi-step organic reactions. One possible route could include:
Hydrogenation: Starting from naphthalene, hydrogenation can be performed to obtain octahydronaphthalene.
Nitrile Addition: Introduction of the nitrile group can be achieved through reactions such as the Sandmeyer reaction or by using cyanide sources like sodium cyanide under specific conditions.
Methylation: The addition of a methyl group can be carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions might convert the nitrile group to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitrile compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octahydronaphthalene: Lacks the nitrile and methyl groups.
Methylnaphthalene: Contains a methyl group but not hydrogenated or nitrile-substituted.
Naphthalene Carbonitrile: Contains a nitrile group but not hydrogenated or methylated.
Uniqueness
8a-Methyloctahydronaphthalene-4a(2H)-carbonitrile: is unique due to its specific combination of hydrogenation, nitrile, and methyl groups, which may confer distinct chemical and physical properties.
Propiedades
Número CAS |
90470-81-8 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H19N/c1-11-6-2-4-8-12(11,10-13)9-5-3-7-11/h2-9H2,1H3 |
Clave InChI |
QBPHVSDHJODIGP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1(CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)




